molecular formula C11H18S5 B3032195 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- CAS No. 122891-19-4

1,3-Dithiole-2-thione, 4,5-bis(butylthio)-

Cat. No.: B3032195
CAS No.: 122891-19-4
M. Wt: 310.6 g/mol
InChI Key: OGHGGNWVRJYGQS-UHFFFAOYSA-N
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Description

1,3-Dithiole-2-thione, 4,5-bis(butylthio)- is a sulfur-rich heterocyclic compound that serves as a critical precursor in synthesizing tetrathiafulvalene (TTF) derivatives, which are foundational to organic conductors and superconductors. Its structure comprises a central 1,3-dithiole-2-thione core functionalized with butylthio (-S-C₄H₉) groups at the 4,5-positions. This compound is typically synthesized via alkylation of the zinc complex of bis(1,3-dithiole-2-thione-4,5-dithiolate) tetrabutylammonium salt with 1-bromobutane, yielding high purity (89%) . The butylthio substituents enhance solubility in organic solvents and modulate electronic properties, making it versatile for materials science applications.

Properties

IUPAC Name

4,5-bis(butylsulfanyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S5/c1-3-5-7-13-9-10(14-8-6-4-2)16-11(12)15-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGGNWVRJYGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(SC(=S)S1)SCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569850
Record name 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122891-19-4
Record name 4,5-Bis(butylsulfanyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Zinc Complex

Treatment of carbon disulfide with alkaline metals in dimethylformamide (DMF) generates 1,3-dithiole-2-thione-4,5-dithiolate (1), which isomerizes to 1,2-dithiole-3-thione-4,5-dithiolate (3) at 120–140°C. Addition of ZnCl₂ and tetraethylammonium bromide precipitates the zinc complex, isolating the dithiolate ligand for subsequent reactions.

Bis(alkylthio) Functionalization

Reaction of the zinc complex with butyl halides or benzoyl chloride introduces alkylthio groups. For 4,5-bis(butylthio)- derivatives, n-butyl bromide is added dropwise to a DMF suspension of the zinc complex at 0°C, followed by gradual warming to room temperature. The reaction achieves 80–85% yield when conducted under inert atmosphere, with excess alkylating agent (2.2 equiv) ensuring complete substitution.

Propargylamine-Mediated Cyclization with Elemental Sulfur

Copper-catalyzed reactions between propargylamines and sulfur provide a scalable route to 1,3-dithiole-2-thiones. Adapted for 4,5-bis(butylthio)- derivatives, the protocol involves:

  • Oxidative dehydrogenation : N-Phenylpropargylamine reacts with sulfur in the presence of CuI/K₃PO₄ at 110°C, generating a dithiolone intermediate.
  • Thionation : Treatment with Lawesson’s reagent converts the dithiolone to the corresponding thione.
  • Thioalkylation : Sequential addition of butylthiol groups using Mitsunobu conditions (DIAD, PPh₃) installs the 4,5-bis(butylthio) substituents.

This method offers modularity for electronic tuning, with yields up to 68% for the final thioalkylation step.

Tosylamide-Based Multi-Step Synthesis

A high-yielding pathway employs N-tosyl-protected intermediates (Figure 1):

  • Dihydroquinoline precursor : 4,5-Bis(hydroxymethyl)-1,3-dithiole-2-thione (11) is reduced with NaBH₄ in THF/MeOH at −10°C.
  • Bromination : Reaction with PBr₃ yields 4,5-bis(bromomethyl)-1,3-dithiole-2-thione (12).
  • Tosylation : Sodium tosylamide (13) displaces bromine atoms in DMF at 80°C, forming N-tosyl-4,6-dihydro-(1,3)-dithiolo[4,5-c]pyrrole-2-thione (14).
  • Butylthio Installation : Thiol-ene click chemistry with butylthiol under UV irradiation completes the substitution.

This method achieves 72% overall yield but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Triethylphosphite 65–75 ≥98 Moderate High-temperature requirements
Zinc complex alkylation 80–85 95–97 High Sensitive to oxygen
Propargylamine route 60–68 90–95 Low Multi-step purification
Tosylamide pathway 70–72 ≥99 High Costly reagents

The zinc complex alkylation and tosylamide routes offer superior yields and scalability for industrial applications, whereas the propargylamine method is preferred for structural diversification.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound undergoes phosphite-mediated cross-coupling with bis(dithiole) precursors to form tetrathiafulvalene (TTF) derivatives.

  • Reaction with 4,4'-bis(1,3-dithiole-2-one) in triethylphosphite at 110°C yields TTF1 (13–31%) and TMT-bi-TTF (13%) .

  • Diselenole coupling with 1,3-diselenole-2-chalcogenones forms diselenafulvenes (e.g., 62% yield for 3,6-diethylphthalonitrile) .

Key Cross-Coupling Products

  • TTF1 : 13–31% yield .

  • Diselenafulvenes : 62–78% yield .

Reactivity with Sulfurating Agents

1,3-Dithiole-2-thione derivatives react with S₂Cl₂/DABCO mixtures to form bis(dithiolo)thiazines. For example:

  • Hünig’s base + S₂Cl₂ produces bis dithiolo thiazine 8 (Scheme 17) .

  • Isopropylamines + S₂Cl₂ yield bis(dithiolo)pyrroles 10 via elimination of sulfur .

Isomerization and Thermal Stability

Heating sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) induces isomerization to 1,2-dithioledithiolate , a process accelerated by elevated temperatures .

Coordination Chemistry

The dithiolone fragment opens to form dithiolate ligands , which coordinate with metals like titanium. For example:

  • (Cp)₂TiCl₂ + Na₂dmit forms cyclopentadienyl–dithiolene complexes with reversible redox properties .

Research Findings and Trends

  • Yield Optimization : P₄S₁₀/HMDO systems consistently outperform Lawesson’s reagent in thionation reactions .

  • Cross-Coupling Efficiency : Triethylphosphite-mediated reactions are critical for synthesizing TTF and diselenafulvene analogs .

  • Thermal Limitations : Isomerization under heat restricts applications requiring thermal stability .

Data Tables and Reaction Parameters

Thionation Reactions

Starting MaterialReagentYield (%)Reference
3-OxoestersP₄S₁₀/HMDO30–40
Pyrazinyl 3-oxoestersLawesson’s5–16

Cross-Coupling Products

ProductYield (%)Reaction Conditions
TTF113–31Triethylphosphite, 110°C
Diselenafulvenes62–78Triethylphosphite, 110°C

Scientific Research Applications

Biological Applications

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This makes it a potential candidate for therapeutic applications in diseases where oxidative damage is a concern.
  • Anticancer Effects : Research indicates that derivatives of 1,3-Dithiole-2-thione may modulate cellular pathways related to inflammation and apoptosis. These properties suggest potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and survival.
  • Pharmacological Research : The compound is investigated for its role as a pharmacophore in drug discovery, particularly for neurological disorders and cancer treatment. Its ability to interact with biological macromolecules opens avenues for developing novel therapeutic agents.

Material Science Applications

  • Advanced Materials Development : Due to its unique structural properties, 1,3-Dithiole-2-thione can be utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its reactivity allows for the formation of new materials with tailored properties suitable for various industrial applications.
  • Coordination Chemistry : The compound acts as a ligand in coordination complexes with transition metals. This property is crucial for the development of catalysts and materials used in electronic devices.

Case Study 1: Antioxidant Mechanisms

A study published in Journal of Medicinal Chemistry explored the antioxidant mechanisms of various dithiole compounds, including 1,3-Dithiole-2-thione derivatives. The findings revealed that these compounds significantly reduced oxidative stress markers in cellular models.

Case Study 2: Cancer Therapeutics

Research conducted by Cancer Research highlighted the anticancer effects of dithiole derivatives on breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis through the modulation of key signaling pathways.

Mechanism of Action

The mechanism of action of 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include redox reactions and the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., octylthio) improve solubility but may hinder crystallinity, whereas shorter chains (e.g., methylthio) favor structural rigidity .
  • Electron-Withdrawing Groups : Nitrile or bromine substituents enhance electrophilicity, enabling coordination with metals (e.g., Hg, Sn) to form polymers or sensors .
  • Benzylthio Groups : These act as protective groups that can be selectively removed for post-functionalization, a strategy critical for synthesizing crown ether-TTF hybrids .
Structural and Electronic Properties

X-ray crystallographic studies reveal that the 1,3-dithiole-2-thione core maintains consistent bond lengths (C=S: ~1.65 Å; S-S: ~2.05 Å) across derivatives, but substituents influence packing and intermolecular interactions:

  • 4,5-bis(butylthio)- : Exhibits van der Waals interactions between alkyl chains, leading to layered structures .
  • 4,5-bis(benzylthio)- : Aromatic π-stacking and S···S interactions create one-dimensional supramolecular networks .
  • Halogenated Derivatives (e.g., 2-bromineethyl) : Br···S interactions stabilize coordination polymers with Hg(II) or Cd(II) .

Electronic spectroscopy and cyclic voltammetry show that electron-donating alkyl groups (butyl, propyl) raise the HOMO energy of the TTF core, enhancing donor capacity in charge-transfer complexes. In contrast, electron-withdrawing groups (cyano, bromo) reduce HOMO levels, favoring acceptor behavior .

Biological Activity

1,3-Dithiole-2-thione, 4,5-bis(butylthio)- is a sulfur-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound is known for its unique structural features and potential biological activities, including antioxidant and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

1,3-Dithiole-2-thione, 4,5-bis(butylthio)- is characterized by a five-membered ring containing sulfur atoms. Its molecular formula is C12H18S4, with a molecular weight of 310.6 g/mol. The structural formula can be represented as follows:

C12H18S4\text{C}_{12}\text{H}_{18}\text{S}_{4}

The biological activity of 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- is attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .
  • Anticancer Effects : Studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antioxidant Properties

Research has demonstrated that 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. The compound's mechanism involves the donation of electrons to free radicals, thus stabilizing them and preventing cellular damage .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that the compound can inhibit cell growth and induce apoptosis. For instance, research indicated that it significantly reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
  • Mechanistic Insights : The anticancer effects are believed to be mediated through the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

StudyCell TypeFindings
MCF-7 (Breast Cancer)Reduced cell viability by 50% at 100 µM concentration.
HT-29 (Colon Cancer)Induced apoptosis through caspase activation.
HepG2 (Liver Cancer)Exhibited hepatoprotective effects against oxidative damage.

Synthesis and Characterization

The synthesis of 1,3-Dithiole-2-thione, 4,5-bis(butylthio)- typically involves the reaction of 1,3-dithiole-2-thione with butylthiol under controlled conditions. This process ensures high yields and purity suitable for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiole-2-thione, 4,5-bis(butylthio)-
Reactant of Route 2
Reactant of Route 2
1,3-Dithiole-2-thione, 4,5-bis(butylthio)-

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